Methyl 6-ethoxypicolinate Methyl 6-ethoxypicolinate
Brand Name: Vulcanchem
CAS No.: 55980-65-9
VCID: VC11678259
InChI: InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(10-8)9(11)12-2/h4-6H,3H2,1-2H3
SMILES: CCOC1=CC=CC(=N1)C(=O)OC
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

Methyl 6-ethoxypicolinate

CAS No.: 55980-65-9

Cat. No.: VC11678259

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-ethoxypicolinate - 55980-65-9

Specification

CAS No. 55980-65-9
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name methyl 6-ethoxypyridine-2-carboxylate
Standard InChI InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(10-8)9(11)12-2/h4-6H,3H2,1-2H3
Standard InChI Key OZZDMTGIQASJLD-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=N1)C(=O)OC
Canonical SMILES CCOC1=CC=CC(=N1)C(=O)OC

Introduction

Structural and Physicochemical Properties

Methyl 6-ethoxypicolinate (C9_9H11_{11}NO3_3) belongs to the picolinic acid ester family, featuring a pyridine core with ethoxy (–OCH2_2CH3_3) and methoxycarbonyl (–COOCH3_3) groups at positions 6 and 2, respectively. The ethoxy group introduces steric and electronic effects that differentiate it from simpler analogs like methyl picolinate (C7_7H7_7NO2_2) .

Predicted Physical Properties

Based on structurally similar compounds, Methyl 6-ethoxypicolinate likely exhibits:

  • Molecular Weight: ~197.19 g/mol

  • Density: 1.2–1.4 g/cm³ (comparable to methyl 6-(bromomethyl)picolinate )

  • Boiling Point: ~300–320°C (extrapolated from methyl picolinate’s 95°C at 1 mmHg )

  • Melting Point: 50–70°C (higher than methyl picolinate’s 19°C due to increased hydrophobicity )

Table 1: Comparative Physicochemical Data for Picolinate Esters

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)Melting Point (°C)
Methyl picolinate C7_7H7_7NO2_21.13795 (1 mmHg)19
Methyl 6-(bromomethyl)picolinate C8_8H8_8BrNO2_21.5314.80
Methyl 6-ethoxypicolinateC9_9H11_{11}NO3_31.3 (est.)310 (est.)60 (est.)

The ethoxy group enhances lipophilicity compared to hydroxyl or bromomethyl analogs, potentially improving membrane permeability in biological systems .

Synthesis Pathways

Regioselective Metallation and Functionalization

A key synthesis route involves regioselective ortho-metallation of methyl picolinate derivatives. As demonstrated in patent US10633341B2 , methyl 6-(bromomethyl)picolinate serves as a precursor for nucleophilic substitution. Treating this bromide with sodium ethoxide in anhydrous tetrahydrofuran (THF) at 0–25°C would yield Methyl 6-ethoxypicolinate:

Methyl 6-(bromomethyl)picolinate+NaOCH2CH3Methyl 6-ethoxypicolinate+NaBr\text{Methyl 6-(bromomethyl)picolinate} + \text{NaOCH}_2\text{CH}_3 \rightarrow \text{Methyl 6-ethoxypicolinate} + \text{NaBr}

This reaction aligns with methodologies used to generate phosphonic acid and sulfonamide isosteres from bromomethyl intermediates .

Oxidation of Ethyl-Substituted Pyridines

Chemical Reactivity and Stability

The ethoxy group’s electron-donating nature deactivates the pyridine ring toward electrophilic substitution but enhances stability under basic conditions. Key reactivity aspects include:

  • Ester Hydrolysis: The methyl ester undergoes saponification in aqueous NaOH to form 6-ethoxypicolinic acid, a potential chelating agent for metal ions .

  • Nucleophilic Aromatic Substitution: The 3- and 5-positions of the pyridine ring remain susceptible to substitution under forcing conditions, enabling further functionalization .

Applications in Pharmaceutical Intermediates

Methyl 6-ethoxypicolinate’s structural features make it a candidate for metallo-β-lactamase (MBL) inhibitors. Dipicolinic acid (DPA) derivatives, such as those reported in PMC6609467 , show potent inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1). Replacing one carboxylate with an ethoxy group could modulate binding affinity while maintaining Zn(II) chelation:

DPAMethyl 6-ethoxypicolinate+COO→ OCH2CH3\text{DPA} \rightarrow \text{Methyl 6-ethoxypicolinate} + \text{COO}^- \text{→ OCH}_2\text{CH}_3

Table 2: Comparative IC50_{50} Values for NDM-1 Inhibitors

CompoundIC50_{50} (nM)Structure
DPA840Dipicolinic acid
Phosphonic acid analog1306-Phosphonomethylpicolinate
Ethoxy analog (est.)200–400Methyl 6-ethoxypicolinate

The ethoxy group’s steric bulk may reduce inhibitory potency compared to phosphonic acid analogs but improve pharmacokinetic properties .

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